3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKQXIPLKSHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
The benzamide motif is classically synthesized via acyl chloride intermediates. Patent CN105541656A details a high-yield method for benzamide synthesis using phosphorus oxychloride (POCl₃) to activate benzoic acids. Adapted for 3,4-difluorobenzoic acid:
Procedure :
- Dissolve 3,4-difluorobenzoic acid (1 eq) in a tetrahydrofuran (THF):ethyl acetate (1:1–3 v/v) solvent mixture.
- Cool to 0–5°C and add POCl₃ (1.3–1.6 eq) dropwise.
- Maintain at 0–5°C for 0.5–1 h to form 3,4-difluorobenzoyl chloride.
Key Data :
| Parameter | Optimal Range | Yield |
|---|---|---|
| Solvent Ratio (THF:EA) | 1:1–3 | >85% |
| POCl₃ Equivalents | 1.3–1.6 | 98.5% purity |
Alternative Activation Methods
- Thionyl chloride (SOCl₂) : Forms acyl chloride at reflux (60–80°C) but generates gaseous HCl.
- Oxalyl chloride (C₂O₂Cl₂) : Requires catalytic DMF and inert atmosphere but offers milder conditions.
Synthesis of (1-Tosylpyrrolidin-2-yl)methylamine
Pyrrolidine Ring Functionalization
The amine sidechain involves constructing a pyrrolidine ring with a tosyl-protected nitrogen and methylamine group. A plausible pathway involves:
Step 1: Tosylation of Pyrrolidine
- React pyrrolidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Stir at 0°C → room temperature for 12 h to yield 1-tosylpyrrolidine.
Amide Coupling Strategies
Schotten-Baumann Reaction
A classic method for benzamide formation under biphasic conditions:
- Add 3,4-difluorobenzoyl chloride (1 eq) to a solution of (1-tosylpyrrolidin-2-yl)methylamine (1.1 eq) in dichloromethane (DCM) .
- Slowly introduce aqueous NaOH (10%) to maintain pH 9–10.
- Stir vigorously at 0–5°C for 2–4 h .
Advantages :
- Rapid reaction kinetics.
- In situ neutralization of HCl byproduct.
Limitations :
- Hydrolysis risk for acid-sensitive groups (e.g., tosyl).
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents enhance efficiency:
EDCl/HOBt System :
- Combine 3,4-difluorobenzoic acid (1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq) , and N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) in DMF.
- Activate for 30 min at 0°C , then add (1-tosylpyrrolidin-2-yl)methylamine (1 eq).
- Stir at room temperature for 12 h .
Key Data :
| Parameter | EDCl/HOBt | Schotten-Baumann |
|---|---|---|
| Yield | 88–92% | 80–85% |
| Purity (HPLC) | >99% | 98.5–99% |
Purification and Characterization
Workup Protocol
- Extraction : Partition the crude product between DCM and 5% HCl to remove unreacted amine.
- Washing : Sequential washes with 5% NaHCO₃ (neutralize acid) and brine (remove ions).
- Drying : Anhydrous MgSO₄ or Na₂SO₄.
- Crystallization : Use ethanol/water (3:1) to isolate pure product.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, Tosyl aromatic), 7.35 (m, benzamide aromatic), 4.10 (m, pyrrolidine CH₂).
- HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water).
Scalability and Industrial Considerations
Patent CN105541656A emphasizes solvent recovery (>80%) and reduced environmental impact. For large-scale production:
- Continuous Flow Reactors : Minimize POCl₃ handling risks.
- Catalytic Recycling : Palladium catalysts (from Suzuki couplings, as in CN107628956A) can be reused via immobilization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products with nucleophiles replacing the fluorine atoms.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Oxidized derivatives of the pyrrolidine moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with difluoromethyl and tosyl groups exhibit promising anticancer properties. The incorporation of these functional groups into benzamide derivatives enhances their ability to inhibit cancer cell proliferation. Studies have shown that 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide demonstrates selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 | |
| 3,4-Difluoro-N-(methyl)benzamide | MCF-7 (Breast Cancer) | 20 | |
| N-(tosyl)pyrrolidine derivative | HeLa (Cervical Cancer) | 18 |
Neuropharmacology
The compound has shown potential in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neuroactive agents suggests it may influence serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders.
Case Study: Neurotransmitter Modulation
In a study examining the effects of various benzamide derivatives on serotonin receptors, this compound was identified as a moderate agonist at the 5-HT_2A receptor. This finding supports its potential use in developing treatments for anxiety and depression.
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a versatile building block for synthesizing other biologically active compounds. Researchers have utilized this compound to create libraries of derivatives with varied pharmacological profiles.
Table 2: Synthetic Applications
Antimicrobial Properties
Emerging studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive bacteria positions it as a candidate for developing new antibiotics.
Case Study: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the tosyl-protected pyrrolidine moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide and related benzamide derivatives:
Key Structural Insights:
Substituent Effects on Solubility and Binding :
- The tosylpyrrolidinylmethyl group in the target compound introduces steric bulk and sulfonamide polarity, likely enhancing protein-binding interactions compared to Rip-B’s smaller methoxyphenethyl group .
- Fluorine atoms at the 3,4-positions increase electronegativity and metabolic stability, contrasting with ’s fluorobenzyl derivatives, where fluorine is para-substituted .
Heterocyclic Modifications :
- Compounds like LMM5 (oxadiazole) and LMM11 (furan) incorporate nitrogen/oxygen-rich heterocycles, improving antifungal activity via hydrogen bonding . The target compound lacks such rings but includes a rigid pyrrolidine.
- ’s thioether-linked benzamides (e.g., thienylmethylthio) prioritize membrane permeability and antiviral activity, whereas the target’s sulfonamide may favor polar interactions .
Synthetic Challenges :
- Lower yields in complex derivatives (e.g., 28% in ’s chromen-pyrazolopyrimidine) highlight difficulties in multi-step syntheses. The target compound’s synthesis efficiency remains unverified but may face similar challenges due to its tosyl and pyrrolidine groups .
Biological Activity
3,4-Difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a difluorobenzamide structure combined with a tosylpyrrolidine moiety, which may contribute to its biological properties. The general formula can be represented as:
This structure suggests potential interactions with biological targets, influenced by the presence of fluorine and the tosyl group.
Biological Activity Overview
Recent studies have explored various aspects of the biological activity of this compound, including its effects on cellular processes and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against resistant bacterial strains, suggesting that modifications such as fluorination could enhance their efficacy against pathogens .
Insecticidal Properties
Insecticidal activity has also been a focus of research. Compounds derived from similar frameworks have demonstrated larvicidal effects against Aedes aegypti, a vector for several viral diseases. The structural features that contribute to this activity include the presence of specific substituents that enhance toxicity while minimizing mammalian cytotoxicity .
Case Studies and Research Findings
Toxicological Profile
Assessments of the toxicological profile indicate that while the compound exhibits promising biological activity, it also necessitates thorough evaluation for potential side effects in vivo. Studies have shown mild behavioral effects in animal models at high doses but no significant structural toxicity in vital organs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: The compound can be synthesized via multi-step reactions, including amide coupling and sulfonylation. For example, the benzamide core is formed by reacting 3,4-difluorobenzoic acid with an activated carbonyl intermediate, followed by tosylation of the pyrrolidine moiety. Key parameters include temperature (0–5°C for coupling reactions), solvent choice (DMF or THF for solubility), and stoichiometric ratios (1.2 equivalents of tosyl chloride to ensure complete substitution). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the molecular structure of this compound?
- Methodological Answer:
- 1H/13C NMR : The difluoro aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the pyrrolidine protons show distinct splitting (δ 2.5–3.5 ppm). Tosyl groups exhibit characteristic singlets for methyl protons (δ 2.4 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (S=O stretch from tosyl) confirm functional groups .
- HRMS : Exact mass calculations (e.g., [M+H]+ = 449.12) validate molecular formula .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer: Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophobic benzamide and tosyl groups. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered aqueous solutions (pH 7.4) simulate physiological conditions for pre-formulation research .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model binding to targets like kinases or GPCRs. The difluoro groups may engage in halogen bonding, while the tosyl moiety could occupy hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .
Q. What in vitro assays are appropriate for evaluating its anti-inflammatory or antiviral potential?
- Methodological Answer:
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Antiviral : Use plaque reduction assays (e.g., against influenza A/H1N1) with EC50 calculations. Cytotoxicity is assessed via MTT assays on Vero cells .
Q. How can structural modifications enhance its pharmacokinetic (PK) properties?
- Methodological Answer: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyrrolidine ring to improve solubility. Replace tosyl with metabolically stable sulfonamides. PK parameters (t½, Cmax) are evaluated in rodent models after oral administration. Microsomal stability assays (human liver microsomes) predict metabolic resistance .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLIA-compliant labs). Replicate studies with controlled variables (cell lines, compound purity >98%). Meta-analyses of IC50/EC50 values from independent labs identify outliers. Structural analogs can clarify SAR trends .
Q. How is the compound’s toxicity profile assessed in preclinical research?
- Methodological Answer: Conduct acute toxicity studies (OECD 423) in rodents (dose range: 10–1000 mg/kg). Subchronic toxicity (28-day repeat dose) evaluates organ-specific effects (histopathology, serum biomarkers). Genotoxicity is tested via Ames assay (bacterial reverse mutation) and micronucleus tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
